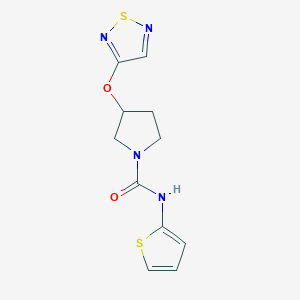![molecular formula C17H16ClN3S B2886251 5-(4-chlorophenyl)-4-[2-(propan-2-yl)phenyl]-4H-1,2,4-triazole-3-thiol CAS No. 380346-21-4](/img/structure/B2886251.png)
5-(4-chlorophenyl)-4-[2-(propan-2-yl)phenyl]-4H-1,2,4-triazole-3-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-chlorophenyl)-4-[2-(propan-2-yl)phenyl]-4H-1,2,4-triazole-3-thiol, commonly known as CCT, is a chemical compound that has attracted the attention of researchers due to its potential use in various scientific applications.
Mécanisme D'action
The mechanism of action of CCT involves the inhibition of tubulin polymerization, which leads to cell cycle arrest and apoptosis in cancer cells. CCT also inhibits the activity of topoisomerase II, which is essential for DNA replication and cell division.
Biochemical and Physiological Effects:
CCT has been shown to have various biochemical and physiological effects. Studies have shown that CCT can inhibit the proliferation of cancer cells, induce cell cycle arrest, and promote apoptosis. CCT also exhibits anti-inflammatory effects and can inhibit the production of inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of CCT is its potent anticancer activity, making it an attractive candidate for cancer research. However, CCT has some limitations for lab experiments, including its low solubility in water and its potential toxicity.
Orientations Futures
There are several future directions for the research on CCT. One potential direction is to explore the use of CCT in combination with other anticancer drugs to enhance its efficacy. Another direction is to investigate the potential use of CCT in the treatment of other diseases, such as inflammatory disorders. Additionally, further studies are needed to understand the mechanism of action of CCT and its potential toxicity in vivo.
Conclusion:
In conclusion, CCT is a chemical compound that has shown promising results in various scientific applications, particularly in cancer research. Its potent anticancer activity, anti-inflammatory effects, and inhibition of tubulin polymerization make it an attractive candidate for further research. However, further studies are needed to fully understand its mechanism of action and potential toxicity in vivo.
Méthodes De Synthèse
CCT can be synthesized through various methods, including the reaction of 4-chlorophenyl hydrazine with 2-isopropylphenyl isothiocyanate, followed by cyclization with triethyl orthoacetate. Another method involves the reaction of 4-chlorophenyl hydrazine with 2-isopropylphenyl isocyanate, followed by cyclization with carbon disulfide and sodium hydroxide.
Applications De Recherche Scientifique
CCT has been extensively studied for its potential use in various scientific applications. One of the most significant applications of CCT is in the field of cancer research. Studies have shown that CCT exhibits potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and liver cancer.
Propriétés
IUPAC Name |
3-(4-chlorophenyl)-4-(2-propan-2-ylphenyl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3S/c1-11(2)14-5-3-4-6-15(14)21-16(19-20-17(21)22)12-7-9-13(18)10-8-12/h3-11H,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZMIBAZISYHUNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1N2C(=NNC2=S)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-chlorophenyl)-4-[2-(propan-2-yl)phenyl]-4H-1,2,4-triazole-3-thiol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-[1-(2-Chloropropanoyl)piperidin-4-yl]pyrazol-4-yl]-1,1-difluoromethanesulfonamide](/img/structure/B2886169.png)
![5-[(Cyclopentylamino)sulfonyl]indolinyl 3-(trifluoromethyl)phenyl ketone](/img/structure/B2886170.png)
![N-[[4-(5-Methyl-1H-1,2,4-triazol-3-yl)phenyl]methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2886171.png)

![1-(1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)piperidin-4-yl)-4-(5-(trifluoromethyl)pyridin-2-yl)piperazine](/img/structure/B2886175.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4-methylthiazole-5-carboxamide](/img/structure/B2886178.png)
![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-(3,5-dimethylphenoxy)ethyl)acetamide](/img/structure/B2886181.png)


![Methyl 3-[(3,4-dimethylphenyl){2-[(4-methylbenzyl)amino]-2-oxoethyl}sulfamoyl]thiophene-2-carboxylate](/img/structure/B2886184.png)
![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3,5-dinitrobenzohydrazide](/img/structure/B2886185.png)
![4-Bromo-2-[(5,6,7,8-tetrahydronaphthalen-1-ylamino)methyl]phenol](/img/structure/B2886186.png)
